molecular formula C18H12O B12420122 Benz[a]anthracen-3-ol-d11 (Major)

Benz[a]anthracen-3-ol-d11 (Major)

Cat. No.: B12420122
M. Wt: 255.4 g/mol
InChI Key: MRRWKFVZIOCJBS-LFFOKYCESA-N
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Description

Benz[a]anthracen-3-ol-d11 is a deuterium-labeled derivative of Benz[a]anthracen-3-ol. This compound is primarily used as a stable isotope-labeled analytical standard in various scientific research applications. The molecular formula of Benz[a]anthracen-3-ol-d11 is C18D11HO, and it has a molecular weight of 255.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[a]anthracen-3-ol-d11 involves the incorporation of deuterium atoms into the Benz[a]anthracen-3-ol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Benz[a]anthracen-3-ol-d11 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Benz[a]anthracen-3-ol-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benz[a]anthracen-3-ol-d11 involves its interaction with various molecular targets and pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutagenic and carcinogenic effects . The deuterium labeling helps in tracking these metabolic transformations and understanding the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracen-3-ol: The non-deuterated form of Benz[a]anthracen-3-ol-d11.

    7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.

    Benzo[a]pyrene: A well-known PAH with similar chemical properties

Uniqueness

Benz[a]anthracen-3-ol-d11 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The stable isotope labeling allows for precise quantitation and tracking of the compound in complex matrices, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C18H12O

Molecular Weight

255.4 g/mol

IUPAC Name

1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]anthracen-3-ol

InChI

InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

MRRWKFVZIOCJBS-LFFOKYCESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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